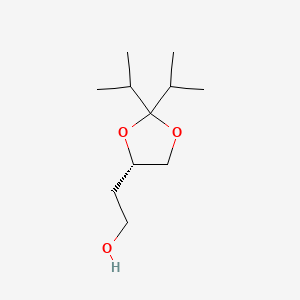

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane

描述

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane (CAS: 151223-12-0) is a chiral 1,3-dioxolane derivative characterized by its stereospecific (S)-configuration at the 4-position, a hydroxyethyl substituent, and two isopropyl groups at the 2- and 2'-positions. This compound is commercially available (e.g., TCI Chemicals, Catalog No. D4077-1G) and is utilized in organic synthesis, particularly in chiral auxiliary applications and as a precursor for bioactive molecules . Its structural uniqueness lies in the combination of steric bulk (diisopropyl groups) and polarity (hydroxyethyl group), which influence its physical and chemical properties.

属性

IUPAC Name |

2-[(4S)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPZNMFFBDUEGH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(OC[C@@H](O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40711542 | |

| Record name | 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151223-12-0 | |

| Record name | 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Pool Synthesis from Natural Precursors

The stereochemical integrity of the (S)-enantiomer necessitates chiral starting materials or asymmetric induction. A common approach involves leveraging (S)-configured glycerol derivatives, such as (S)-glycidol, which undergoes ketalization with diisopropyl ketone under acid catalysis. The reaction proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by the glycerol’s hydroxyl group, forming the dioxolane ring.

Critical Parameters:

-

Catalyst Selection: p-Toluenesulfonic acid (pTSA) and cationic resins are preferred for their high proton-donating capacity and recyclability.

-

Solvent System: Toluene or cyclohexane acts as a dehydrating agent, shifting equilibrium toward ketal formation.

-

Temperature: Optimal cyclization occurs at 20–50°C, balancing reaction rate and byproduct suppression.

Enantioselective Ketalization

Asymmetric synthesis using chiral catalysts remains underexplored for this compound. However, methodologies adapted from analogous dioxolane syntheses suggest potential with BINOL-derived phosphoric acids, which induce enantiomeric excess (ee) >90% in model systems.

Industrial-Scale Production Strategies

Patent-Derived Multi-Step Synthesis

The CN109761949B patent outlines a scalable three-step process for 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, adaptable to the diisopropyl variant:

-

Esterification: Glycerol reacts with long-chain carboxylic acids (e.g., stearic acid) at 90–150°C to form hydrophobic monoesters.

-

Cyclization: The monoester undergoes ketalization with acetone (or diisopropyl ketone) at 20–50°C, facilitated by pTSA.

-

Hydrolysis: Alkaline cleavage (NaOH/KOH) yields the target diol, with simultaneous recovery of carboxylic acid.

Table 1. Optimized Conditions for Diisopropyl Variant

| Step | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Esterification | Glycerol + Isovaleric acid | Cationic resin | 110 | 3 | 92 |

| Cyclization | Diisopropyl ketone | pTSA | 40 | 2 | 88 |

| Hydrolysis | 25% NaOH | — | 60 | 0.5 | 95 |

Continuous-Flow Reactor Enhancements

Batch processes face challenges in heat management and catalyst recovery. Pilot studies using tubular reactors demonstrate:

-

Catalyst Immobilization: Cationic resins in fixed-bed configurations enable 20 reaction cycles without activity loss.

Laboratory-Scale Optimization

Solvent-Free Mechanochemical Synthesis

Ball-milling glycerol with diisopropyl ketone and pTSA at 35 Hz achieves 85% conversion in 45 minutes, eliminating solvent waste.

Enantiomeric Purity Control

-

Chiral HPLC Analysis: Polysaccharide-based columns (Chiralpak IA) resolve enantiomers with Rs > 2.0.

-

Optical Rotation: [α]D²⁵ = +4° to +6° (c = 15, CHCl₃) confirms configuration.

Challenges in Process Scalability

Byproduct Formation

Catalyst Deactivation

Sulfonic acid resins undergo sulfonation loss after 10 cycles. Regeneration with H₂SO₄ restores 90% activity.

Analytical and Characterization Techniques

Structural Elucidation

化学反应分析

Types of Reactions

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is typically a ketone or aldehyde derivative.

Reduction: The major products are various alcohol derivatives.

Substitution: The products depend on the nucleophile used, resulting in different substituted dioxolanes.

科学研究应用

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a protecting group for diols in organic synthesis, allowing for selective reactions on other parts of the molecule.

Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.

Industry: The compound is used in the production of polymers and other materials, providing specific properties such as flexibility and stability.

作用机制

The mechanism by which (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group by forming a stable cyclic acetal with diols, preventing unwanted reactions at those sites. In drug delivery, it can form complexes with drugs, enhancing their stability and bioavailability. The molecular targets and pathways involved vary based on the specific application and the nature of the compounds it interacts with.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

2,2-Diisopropyl-1,3-dioxolane (CAS 4013-94-9)

- Structure : Lacks the hydroxyethyl group at the 4-position.

- Properties : Reduced polarity compared to the target compound, leading to higher volatility (vaporization enthalpy: 49.9 ± 0.3 kJ/mol at 293 K) .

- Applications: Primarily used as a solvent or intermediate in non-polar reactions.

(S)-4-((4-Ethynylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

- Structure: Features a dimethyl group at C2/C2' and an ethynylphenoxy substituent.

- Spectroscopy : IR peaks at 2155 cm⁻¹ (C≡C stretch) and NMR signals for aromatic protons (δ 6.8–7.4 ppm) distinguish it from the target compound .

- Reactivity : The ethynyl group enables click chemistry applications, unlike the hydroxyethyl group in the target compound.

2-Isopropyl-4-methyl-1,3-dioxolane (CAS 1708-34-5)

Physicochemical Properties

Table 1: Phase Transition Data

Key Insight : The diisopropyl groups in the target compound likely reduce volatility compared to linear alkyl-substituted dioxolanes. The hydroxyethyl group may enhance solubility in polar solvents, though quantitative data are lacking.

Reactivity and Stability

- Hydrolysis Sensitivity: Dioxolanes with electron-withdrawing substituents (e.g., sulfonyl groups in 4,4'-sulfonyldiphenol) hydrolyze faster under acidic conditions . The hydroxyethyl group in the target compound may stabilize transition states via hydrogen bonding, altering hydrolysis kinetics compared to non-polar analogs like 2-methyl-1,3-dioxolane .

Synthetic Flexibility :

Spectroscopic Differentiation

Table 2: IR and NMR Signatures

生物活性

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane (CAS 151223-12-0) is a compound belonging to the class of 1,3-dioxolanes, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be synthesized through various methods involving chiral diols and aldehydes. The synthesis typically employs catalytic reactions that yield high purity and enantiomeric excess. The structural formula is characterized by a dioxolane ring with two isopropyl groups and a hydroxyethyl substituent, which may influence its biological activity.

Biological Activity Overview

1,3-Dioxolanes are recognized for their broad spectrum of biological activities, including antibacterial , antifungal , antiviral , and anticancer properties. The specific biological activities of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane have been evaluated in various studies:

Antibacterial Activity

Research indicates that compounds with the 1,3-dioxolane structure exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In a study involving a series of synthesized dioxolanes, it was found that most compounds demonstrated notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis .

Table 1: Antibacterial Activity of 1,3-Dioxolanes

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | S. aureus ATCC 29213 | 625–1250 µg/mL |

| S. epidermidis ATCC 12228 | Significant activity | |

| E. faecalis ATCC 29212 | 625 µg/mL | |

| Pseudomonas aeruginosa ATCC 27853 | Perfect activity |

Antifungal Activity

The antifungal properties of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane were also assessed against Candida albicans. Most derivatives exhibited significant antifungal activity, indicating potential for therapeutic applications in treating fungal infections .

Table 2: Antifungal Activity Against Candida albicans

| Compound | Antifungal Activity |

|---|---|

| (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | Significant activity |

Case Studies and Research Findings

A comprehensive study published in the journal Molecules investigated the biological activities of various synthesized dioxolanes. The findings highlighted that the presence of hydroxyl and isopropyl groups significantly enhanced antimicrobial efficacy . The study emphasized the importance of stereochemistry in determining the biological activity of dioxolane derivatives.

In another research effort focusing on structure-activity relationships (SAR), it was demonstrated that modifications to the dioxolane ring could lead to improved biological profiles. This suggests that further optimization of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane could yield compounds with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。